molecular formula C10H4BrF3O4 B2673276 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid CAS No. 2379918-53-1

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid

Cat. No.: B2673276
CAS No.: 2379918-53-1
M. Wt: 325.037
InChI Key: WBJRHFUIIISLTP-UHFFFAOYSA-N
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Description

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a halogenated benzofuran derivative characterized by a bromine atom at position 7 and a trifluoromethoxy group (-OCF₃) at position 5 of the benzofuran core.

The trifluoromethoxy group is notable for its strong electron-withdrawing nature, which can influence electronic distribution, metabolic stability, and binding affinity to biological targets compared to simpler substituents like methoxy or methyl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRHFUIIISLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1OC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 is highly susceptible to nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. For example, coupling with phenylboronic acid yields 7-aryl-substituted benzofuran compounds (Scheme 1) .
    Conditions : Pd catalyst, base (e.g., K₂CO₃), polar solvent (DME/H₂O), 80–100°C.

  • Buchwald-Hartwig Amination : Bromine can be replaced with amines using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos).

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME/H₂O7-Phenyl-5-(trifluoromethoxy)benzofuran~75%
Nucleophilic SubstitutionNH₃, CuI, 110°C7-Amino derivative~60%

Carboxylic Acid Reactivity

The carboxylic acid group undergoes standard derivatization:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .

  • Amide Formation : Couples with amines (e.g., EDCI/HOBt) to generate bioactive amides .

Table 2: Carboxylic Acid Derivatives

Derivative TypeReagentsApplicationSource
Methyl EsterMeOH, H₂SO₄, refluxIntermediate for further synthesis
AmideEDCI, HOBt, DIPEA, R-NH₂Antimicrobial/anticancer agents

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group directs electrophiles to specific positions:

  • Nitration : Occurs at position 4 using HNO₃/H₂SO₄.

  • Halogenation : Bromine or chlorine addition at activated positions under FeCl₃ catalysis.

Reduction and Oxidation

  • Reduction : The benzofuran ring can be hydrogenated (H₂/Pd-C) to dihydro derivatives, altering planarity and bioactivity .

  • Oxidation : Side-chain modifications (e.g., hydroxylation) under radical initiators (AIBN).

Mechanistic Insights

  • Trifluoromethoxy Effects : The -OCF₃ group enhances electrophilic substitution rates at position 4 via meta-directing effects.

  • Bromine Reactivity : Acts as a leaving group in cross-couplings due to moderate C-Br bond dissociation energy (~65 kcal/mol) .

Scientific Research Applications

Pharmaceutical Research

Antiviral Activity
Recent studies have highlighted the compound's potential as a lead drug candidate in antiviral therapies, particularly for hepatitis C virus. The compound has shown promising activity against this virus, suggesting its utility in developing effective therapeutic agents for hepatitis C disease.

Anticancer Properties
The benzofuran derivatives, including 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid, have been investigated for their anticancer activities. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, including ovarian and breast cancer . For instance, derivatives of benzofuran have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as effective anticancer agents .

Biological Studies

Enzyme Inhibition
The compound has been studied for its interactions with biological targets such as carbonic anhydrases, which are important in various physiological processes and disease states. The structure-activity relationship studies suggest that modifications to the benzofuran scaffold can enhance inhibitory activity against specific isoforms of carbonic anhydrases, making it a candidate for further development as a therapeutic agent .

Inflammatory Pathways
Preliminary studies have focused on the compound's binding affinity with enzymes or receptors involved in inflammatory pathways. These investigations aim to optimize the compound's efficacy as a therapeutic agent by understanding its interactions at the molecular level.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common synthetic routes include:

  • Bromination : Introducing bromine at the 7-position.
  • Trifluoromethoxylation : Adding the trifluoromethoxy group at the 5-position.
  • Carboxylation : Incorporating the carboxylic acid group at the 2-position.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and molecular properties of 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Br (7), -OCF₃ (5) C₁₀H₆BrF₃O₄ 327.05 Strongly electron-withdrawing -OCF₃ group
5-Bromobenzo[b]furan-2-carboxylic acid Br (5) C₉H₅BrO₃ 241.04 Simplest brominated analog
7-Bromo-5-methylbenzofuran-2-carboxylic acid Br (7), -CH₃ (5) C₁₀H₇BrO₃ 255.07 Electron-donating methyl group
5-Bromo-6-methoxybenzofuran-2-carboxylic acid Br (5), -OCH₃ (6) C₁₀H₇BrO₄ 287.06 Methoxy group at adjacent position
5-Bromo-7-chloro-3-methylbenzofuran-2-carboxylic acid Br (5), Cl (7), -CH₃ (3) C₁₀H₇BrClO₃ 292.52 Halogen-rich substitution pattern

Key Observations :

  • The trifluoromethoxy group in the target compound increases molecular weight by ~86 g/mol compared to the methyl-substituted analog ().
  • Electron-withdrawing groups (-OCF₃, -Br) at positions 5 and 7 may enhance acidity of the carboxylic acid moiety, improving solubility in polar solvents .
  • Methyl or methoxy substituents (e.g., 5-methyl or 6-methoxy) introduce steric and electronic effects that alter reactivity and intermolecular interactions .

Structural and Crystallographic Insights

  • Conformational Analysis : Derivatives such as 7-acetyl-5-bromo-6-hydroxy-3-methylbenzofuran-2-carboxylic acid () adopt planar benzofuran cores with substituents influencing crystal packing via hydrogen bonding and halogen interactions.

Biological Activity

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid functional group. These substituents significantly influence its biological activity.

PropertyValue
Molecular FormulaC11H6BrF3O3
Molecular Weight319.06 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival pathways.
  • Case Studies :
    • A study demonstrated that related benzofuran derivatives showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting a promising therapeutic index for further exploration .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been investigated, with some showing efficacy against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Research Findings :
    • A related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the micromolar range .

Anti-inflammatory Activity

Benzofuran derivatives are noted for their anti-inflammatory properties, which may be relevant for conditions such as arthritis and other inflammatory diseases.

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Studies :
    • In vitro studies have shown that similar benzofuran compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Comparative studies indicate that modifications to the benzofuran ring can enhance or diminish activity:

  • Bromine Substitution : The presence of bromine at position 7 enhances cytotoxicity against cancer cells.
  • Trifluoromethoxy Group : This group contributes to increased lipophilicity, aiding in membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid?

  • Methodology : A two-step approach is commonly employed:

Core Benzofuran Synthesis : Start with a substituted benzofuran scaffold. For example, benzo[b]furan-2-carboxylic acid derivatives (e.g., CAS 496-41-3) can be synthesized via cyclization of ortho-substituted phenolic precursors using acid catalysis .

Functionalization : Introduce bromine at position 7 via electrophilic aromatic substitution (e.g., using NBS or Br₂ with Lewis acids like FeCl₃). The trifluoromethoxy group at position 5 is typically installed via Ullmann coupling or nucleophilic displacement of a nitro/halogen group using trifluoromethoxy reagents (e.g., AgOCF₃) .

  • Key Considerations : Monitor reaction temperature (< 0°C for bromination to avoid over-substitution) and use anhydrous conditions for trifluoromethoxy group installation to prevent hydrolysis.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical Workflow :

NMR Spectroscopy : Confirm substitution patterns using ¹H and ¹³C NMR. The deshielded carboxylic proton (δ ~12-14 ppm) and trifluoromethoxy group (δ ~60-65 ppm in ¹⁹F NMR) are diagnostic .

HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (expected: ~325.05 g/mol based on C₁₀H₅BrF₃O₄) .

Elemental Analysis : Verify Br and F content (±0.3% deviation).

Q. What are the hypothesized biological targets or mechanisms of action for this compound?

  • Research Context : Benzofuran derivatives often exhibit activity as enzyme inhibitors (e.g., kinases, cyclooxygenases) or receptor modulators (e.g., GPCRs). The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the carboxylic acid enables salt formation for improved solubility .
  • Experimental Design :

  • Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Evaluate anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination).

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence regioselectivity in further functionalization?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group deactivates the benzofuran ring, directing electrophiles (e.g., nitration, sulfonation) to the less electron-deficient position 4 or 5. Computational studies (DFT) can predict reactivity by analyzing Fukui indices .
  • Case Study : In brominated analogs (e.g., 5-bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, CAS 690632-72-5), the trifluoromethoxy group reduces electrophilic substitution at position 5, favoring cross-coupling at position 7 .

Q. How to resolve contradictions in reported yields for trifluoromethoxy group installation?

  • Troubleshooting :

  • Contradiction : Yields vary (40–80%) depending on the reagent (AgOCF₃ vs. CuOCF₃) and solvent (DMF vs. DMSO).
  • Resolution : Optimize using AgOCF₃ in DMF at 120°C under microwave irradiation, which improves reaction efficiency (yield ~75%) while minimizing side-product formation (e.g., hydrolysis to -OH groups) .

Q. What stability challenges arise during long-term storage of this compound?

  • Degradation Pathways :

  • Hydrolysis : The carboxylic acid group may form anhydrides under dry conditions or esters in alcoholic solvents.
  • Light Sensitivity : The bromine substituent increases susceptibility to photodebromination.
    • Storage Protocol : Store at -20°C in amber vials under inert gas (N₂ or Ar) with desiccants. Periodic HPLC analysis (every 6 months) is recommended to monitor degradation .

Q. What derivatives are most promising for enhancing bioavailability while retaining activity?

  • Derivatization Strategies :

Ester Prodrugs : Convert the carboxylic acid to methyl or ethyl esters (e.g., methyl 5-bromo-2,3-dihydrobenzo[b]furan-2-carboxylate, CAS 1187828-95-0) to improve cell permeability .

Amide Conjugates : Link to PEGylated amines for enhanced solubility.

  • Evaluation : Assess logP (via shake-flask method) and pharmacokinetics in rodent models.

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

  • Ecotoxicology : The bromine and trifluoromethoxy groups confer persistence in aquatic environments (predicted EC₅₀ < 1 mg/L for Daphnia magna).
  • Disposal Protocol : Incinerate at >1,000°C with alkaline scrubbers to neutralize HF and HBr emissions. Avoid landfill disposal due to groundwater contamination risks .

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